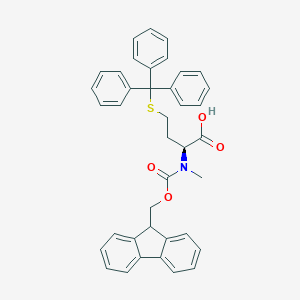

Fmoc-Phe(4-Boc2-guanidino)-OH

Vue d'ensemble

Description

Fmoc-Phe(4-Boc2-guanidino)-OH is a peptide that is used extensively in scientific research. This peptide is synthesized using a specific method that involves the use of various chemicals and reagents. The peptide has been found to have various biochemical and physiological effects and is used in many research applications.

Applications De Recherche Scientifique

Carbamate Conversion of Protected Guanidines : Rahman et al. (2021) explored the reactivity of carbamates to produce other carbamates or amidinoureas, highlighting the method's suitability and selectivity in achieving differently substituted/protected guanidines, including those with Fmoc protection (Rahman et al., 2021).

Hydrogelation of Fluorinated Fmoc-Phe Derivatives : Ryan et al. (2011) discussed the impact of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives. They found that the terminal carboxylic acid's charge state at different pH levels influenced the rigidity of hydrogels (Ryan et al., 2011).

Smart Hydrogel for Silver Nanoclusters : Roy and Banerjee (2011) demonstrated the use of N-terminally Fmoc-protected amino acid Fmoc-Phe-OH in forming a hydrogel that stabilizes fluorescent silver nanoclusters, highlighting its potential in nanotechnology applications (Roy & Banerjee, 2011).

Introduction of Fmoc and Alloc Protecting Groups : Khattab et al. (2010) described novel Fmoc/Alloc-oxime reagents for introducing Fmoc and Alloc protecting groups in peptide chemistry. Their study emphasizes the efficiency and purity of these methods in preparing Fmoc-amino acids (Khattab et al., 2010).

Cation-Modified Fmoc-Phe Derivatives : Rajbhandary et al. (2017) reported on C-terminal cation-modified Fmoc-Phe derivatives that self-assemble and form hydrogel networks without pH adjustment or organic cosolvents, offering new insights into hydrogel applications (Rajbhandary et al., 2017).

Hydrogel Incorporating Functionalized Carbon Nanotubes : Roy and Banerjee (2012) utilized an Fmoc-protected amino acid-based hydrogel to incorporate and disperse functionalized single-walled carbon nanotubes, demonstrating a novel approach to creating hybrid nanomaterials (Roy & Banerjee, 2012).

Electroaddressing of Amino-Acid Conjugates : Liu et al. (2011) explored the electroaddressing capabilities of fluorenyl-9-methoxycarbonyl-phenylalanine (Fmoc-Phe), demonstrating its potential in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).

Fluorinated Diphenylalanine Analogue Based Supergelators : Tiwari et al. (2020) designed fluorinated isomers of Fmoc-Phe to explore their hydrogelation ability, indicating their potential in drug delivery applications (Tiwari et al., 2020).

Propriétés

IUPAC Name |

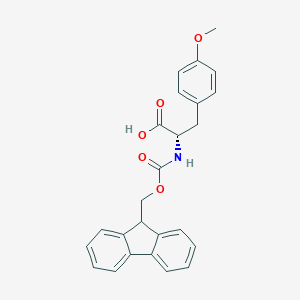

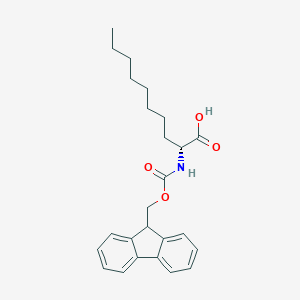

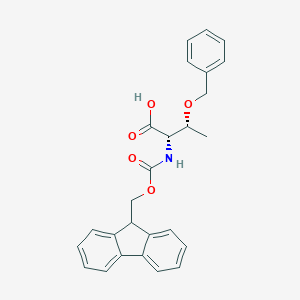

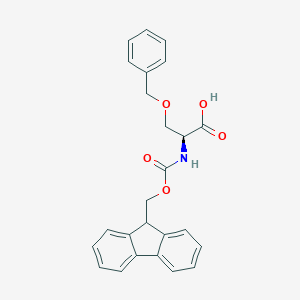

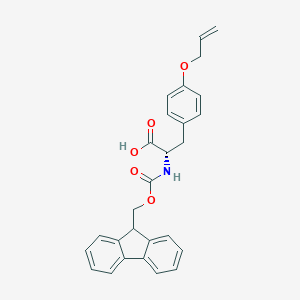

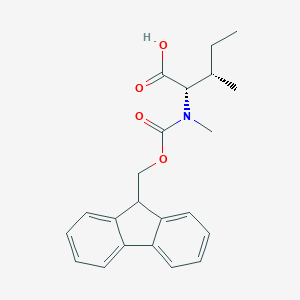

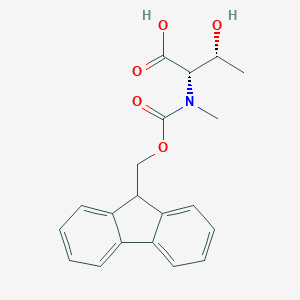

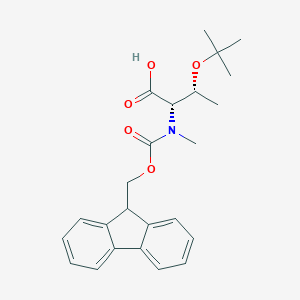

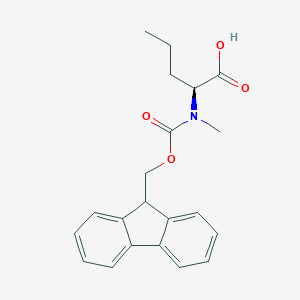

(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEGZABLYKOZLG-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Phe(4-Boc2-guanidino)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.